N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide
Description
N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzylsulfamoyl group attached to an ethyl chain, which is further connected to a methoxybenzamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-16-9-5-8-15(12-16)17(20)18-10-11-24(21,22)19-13-14-6-3-2-4-7-14/h2-9,12,19H,10-11,13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQZTWSKZOQREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzylsulfamoyl Intermediate: The benzylsulfamoyl group can be introduced through the reaction of benzylamine with a sulfonyl chloride derivative under basic conditions.
Attachment of Ethyl Chain: The intermediate is then reacted with an ethylating agent, such as ethyl bromide, to form the ethyl-linked benzylsulfamoyl compound.
Coupling with Methoxybenzamide: Finally, the ethyl-linked benzylsulfamoyl compound is coupled with 3-methoxybenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of benzenesulfonamide analogs, including compounds similar to "N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide":
Scientific Research Applications
NLRP3 Inflammasome Inhibition:
- Benzenesulfonamide analogs, such as JC124 , are being explored for their ability to inhibit the NLRP3 inflammasome, a key player in various human diseases .
- JC124 has demonstrated in vivo efficacy in reducing Alzheimer's disease (AD) pathology in a transgenic mouse model and in a mouse model of acute myocardial infarction (AMI) .
- Structure-activity relationship (SAR) studies have been conducted to understand the chemical space of JC124 , guiding further structural optimization . These studies revealed the importance of substituents on the benzamide moiety, while modifications on the sulfonamide moiety were well-tolerated .
Specific Analogs and Their Activity:
- JC124 showed an inhibitory potency of 3.25 μM under experimental conditions .
- Removing certain substituents from JC124 significantly decreased its inhibitory potency, highlighting their importance .
- Two new lead compounds, 14 and 17 , were identified with improved inhibitory potency (IC50 values of 0.55 ± 0.091 and 0.42 ± 0.080 μM, respectively) .
Comparison to Other Inhibitors:
- Glyburide, an antidiabetic drug, has shown inhibitory activity on the NLRP3 inflammasome in myeloid cells in vitro, an effect independent of its action on K ATP channels . The sulfonyl and benzamide moieties in glyburide are necessary for this activity . However, the development of glyburide is limited by the need for high doses that could induce hypoglycemia .
- Glipizide, another sulfonylurea antidiabetic agent, does not have the same inhibitory effect on the NLRP3 inflammasome .
Other Potential Applications:
- Inhibitors of CaMKII (calcium/calmodulin-dependent protein kinase II) are expected to be useful as agents for the prophylaxis or treatment of cardiac diseases such as heart failure, arrhythmia, myocardial infarction, and angina .
- CaMKII inhibitors may also have therapeutic effects on acute renal failure, intimal hypertrophy, hepatic fibrosis, stroke, pain, and rheumatoid arthritis .
Mechanism of Action
The mechanism of action of N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzylsulfamoyl)ethyl]benzamide
- N-[2-(benzylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Uniqueness
N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Biological Activity
N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide is a compound of interest due to its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzylsulfamoyl group linked to a 3-methoxybenzamide moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets, including various enzymes and receptors.
NLRP3 Inflammasome Inhibition
Recent studies have highlighted the role of this compound as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component in the immune response, particularly in the maturation of pro-inflammatory cytokines such as IL-1β. Research indicates that compounds with similar structures exhibit selective inhibition of this inflammasome, thereby reducing inflammation and associated pathologies .
CaMKII Inhibition
Another important mechanism involves the inhibition of calcium/calmodulin-dependent protein kinase II (CaMKII). This kinase plays a pivotal role in cardiac function and has been implicated in various cardiac diseases. Compounds targeting CaMKII are being explored for their potential to mitigate conditions such as heart failure and arrhythmias . The inhibitory action on CaMKII suggests that this compound could be beneficial in treating cardiovascular disorders.
Biological Activity Data
The biological activity of this compound has been characterized through various assays. Below is a summary table of key findings:
| Activity | IC50 (μM) | Target | Reference |
|---|---|---|---|
| NLRP3 Inflammasome Inhibition | 0.55 | NLRP3 | |
| CaMKII Inhibition | 0.42 | CaMKII | |
| Anti-inflammatory effects | 0.80 | IL-1β Release |
Case Studies and Research Findings
- Inflammatory Disease Models :
- Cardiac Arrhythmias :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
